molecular formula C27H29NO11 B14168898 4'-epi-6'-Hydroxydaunorubicin CAS No. 62653-54-7

4'-epi-6'-Hydroxydaunorubicin

Cat. No.: B14168898
CAS No.: 62653-54-7
M. Wt: 543.5 g/mol
InChI Key: GZDQEARIRBYISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-epi-6’-Hydroxydaunorubicin is a derivative of daunorubicin, an anthracycline antibiotic commonly used in chemotherapy. This compound is known for its potent antitumor properties and is used in the treatment of various cancers, including leukemia and lymphoma. The structural modification at the 4’ and 6’ positions enhances its therapeutic efficacy and reduces toxicity compared to its parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-epi-6’-Hydroxydaunorubicin typically involves the chemical modification of daunorubicin. One common method includes the reaction of 4’-epi-6’-hydroxydaunomycin with bromine to form an intermediate bromo derivative, which is then further processed to yield 4’-epi-6’-Hydroxydaunorubicin .

Industrial Production Methods: Industrial production of this compound often relies on fermentation processes using genetically engineered strains of Streptomyces bacteria. These strains are optimized to produce high yields of the desired anthracycline derivatives through metabolic engineering and process optimization .

Chemical Reactions Analysis

Types of Reactions: 4’-epi-6’-Hydroxydaunorubicin undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups, potentially altering the compound’s activity.

    Reduction: Reduction reactions can convert ketone groups to hydroxyl groups, impacting the compound’s pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s efficacy or reducing its toxicity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

4’-epi-6’-Hydroxydaunorubicin has a wide range of applications in scientific research:

Mechanism of Action

4’-epi-6’-Hydroxydaunorubicin exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. By intercalating into DNA, it disrupts the replication and transcription processes, leading to cell death. The inhibition of topoisomerase II prevents the relaxation of supercoiled DNA, further hindering cell division and proliferation .

Comparison with Similar Compounds

Uniqueness: 4’-epi-6’-Hydroxydaunorubicin is unique due to its specific structural modifications at the 4’ and 6’ positions, which enhance its antitumor activity and reduce side effects compared to its parent compound and other similar anthracyclines .

Properties

CAS No.

62653-54-7

Molecular Formula

C27H29NO11

Molecular Weight

543.5 g/mol

IUPAC Name

9-acetyl-7-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H29NO11/c1-10(30)27(36)7-12-19(15(8-27)38-17-6-13(28)24(33)16(9-29)39-17)26(35)21-20(23(12)32)22(31)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,13,15-17,24,29,32-33,35-36H,6-9,28H2,1-2H3

InChI Key

GZDQEARIRBYISX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)CO)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.